Bto-1

Plk1 inhibition Kinase assay IC50 comparison

BTO-1 (CAS 40647-02-7) is a cell-permeable Plk1 inhibitor with micromolar potency (IC50=8.0µM), enabling graded inhibition for studying specific mitotic phenotypes (e.g., monopolar spindles, Rho-GEF recruitment defects) without the acute apoptosis triggered by clinical-stage nanomolar inhibitors. Procure ≥98% purity material to ensure reproducible, ATP-competitive results in research applications.

Molecular Formula C9H4N4O4S
Molecular Weight 264.22 g/mol
CAS No. 40647-02-7
Cat. No. B1279209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBto-1
CAS40647-02-7
Molecular FormulaC9H4N4O4S
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N
InChIInChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14)
InChIKeyFKRBAXZAJBBIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bto-1 (CAS 40647-02-7): A Cell-Permeable Benzothiazolo-N-Oxide Plk1 Inhibitor for Mitosis Research


Bto-1 (CAS 40647-02-7; 5-cyano-7-nitro-2-benzothiazolecarboxamide-3-oxide) is a cell-permeable benzothiazolo-N-oxide compound that functions as an ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase essential for mitotic progression and cytokinesis . With a molecular formula of C9H4N4O4S and a molecular weight of 264.22 g/mol, Bto-1 exhibits moderate Plk1 inhibitory activity (IC50 = 8.0 µM) in cell-free kinase assays and suppresses phosphorylation of the Plk1 substrate Cdc25C in cellular models . Originally identified through phenotype-based screening as an early chemical probe for Plk1 functional studies, Bto-1 continues to serve as a reference tool for investigating mitotic regulation mechanisms [1].

Why Bto-1 Cannot Be Readily Substituted with Modern Clinical Plk1 Inhibitors in Basic Research


While modern Plk1 inhibitors such as BI 2536 and Volasertib (BI 6727) exhibit substantially higher potency (IC50 values of 0.8–0.87 nM), their development for clinical oncology applications introduces distinct pharmacological profiles and commercial constraints that limit their utility as direct Bto-1 replacements in fundamental mitosis research [1]. Bto-1 provides a moderate potency (IC50 = 8.0 µM) that allows for experimental titration across a broader concentration range before reaching complete pathway inhibition, and its historical validation in foundational Plk1 functional studies ensures comparability with a body of published mitotic phenotype data that cannot be reproduced with newer, more potent inhibitors [2]. The benzothiazolo-N-oxide chemotype represents a distinct chemical scaffold from the dihydropteridinone series of clinical Plk1 inhibitors, producing potentially different off-target kinase interaction profiles that may be critical when interpreting phenotypic screening results [3].

Bto-1 Quantitative Differentiation Evidence: IC50, Cellular Substrate Inhibition, and Mitotic Phenotype Comparison


Bto-1 vs. BI 2536: Plk1 Inhibitory Potency and Selectivity Profile Comparison

Bto-1 inhibits Plk1 with an IC50 of 8.0 µM in cell-free kinase assays, representing approximately 10,000-fold lower potency than the clinical-stage Plk1 inhibitor BI 2536 (IC50 = 0.8 nM) . This moderate potency allows researchers to probe Plk1-dependent phenotypes across a wider dynamic range, while BI 2536's high potency may produce near-complete inhibition even at low concentrations, potentially masking graded cellular responses [1]. Although systematic selectivity profiling data for Bto-1 against the kinome is not published, the benzothiazolo-N-oxide scaffold is structurally distinct from the dihydropteridinone core of BI 2536 and Volasertib, supporting distinct off-target interaction profiles [2].

Plk1 inhibition Kinase assay IC50 comparison

Bto-1 Cellular Plk1 Substrate Phosphorylation Inhibition in PTK Cells

In PTK2 (rat kangaroo kidney epithelial) cells, Bto-1 at 6.3 µM suppresses phosphorylation of the endogenous Plk1 substrate Cdc25C by 75% compared to untreated controls . The functional cellular EC50 for substrate phosphorylation inhibition (~4–5 µM) aligns with the biochemical IC50 (8.0 µM), confirming that the compound achieves target engagement in intact cells without substantial loss of activity due to permeability limitations [1]. This concordance contrasts with some higher-potency Plk1 inhibitors where biochemical IC50 values can be orders of magnitude lower than cellular functional EC50 values.

Cdc25C phosphorylation Cellular Plk1 activity PTK cells

Bto-1 Induces Monopolar Spindle Formation in U2OS Cells: Phenotypic Comparison to Plk1 RNAi

Treatment of U2OS osteosarcoma cells with Bto-1 at 50 µM for 4 hours induces monopolar spindles in a significant fraction of mitotic cells, a phenotype that directly phenocopies loss-of-Plk1 effects observed with RNAi-mediated Plk1 knockdown [1]. This monopolar spindle phenotype serves as a robust functional readout of Plk1 inhibition, as Plk1 is required for centrosome maturation and bipolar spindle assembly. Bto-1 treatment also reduces γ-tubulin at centrosomes, further confirming target engagement and functional pathway inhibition .

Mitotic spindle Monopolar spindle Phenotypic screening

Bto-1 and BI 2536 Share Conserved Mechanism in Contractile Ring Assembly Blockade

Both Bto-1 and the structurally distinct Plk1 inhibitor BI 2536 block contractile ring assembly by preventing the recruitment of Rho and Rho-GEF to the central spindle, without affecting central spindle assembly itself [1]. This functional convergence across different chemotypes confirms that the observed cytokinesis defect is specifically mediated through Plk1 inhibition rather than off-target effects unique to either scaffold. The identical mechanism at this specific mitotic checkpoint provides researchers with interchangeable tool compound options for probing Plk1's role in cytokinesis.

Cytokinesis Rho GTPase Contractile ring

Bto-1 Demonstrates Dose-Dependent Histone H3 Phosphorylation Reduction

In PTK2 cells, Bto-1 at 25 µM for 1 hour reduces histone H3 phosphorylation by approximately 20% compared to untreated control cells . Histone H3 phosphorylation at Ser10 is a well-established marker of mitotic entry and progression, and its reduction provides an orthogonal readout of Plk1 inhibition distinct from direct substrate phosphorylation assays. The dose-dependent response in both Cdc25C phosphorylation (75% at 6.3 µM) and histone H3 phosphorylation (20% at 25 µM) demonstrates that Bto-1's cellular effects are titratable across multiple Plk1-dependent pathways.

Histone H3 phosphorylation Mitotic index PTK cells

Bto-1 Dynein Recruitment to Kinetochores Inhibition in Mitosis

Bto-1 treatment ablates phosphorylated dynein at kinetochores, providing functional validation that Plk1 activity is required for proper dynein recruitment during mitosis [1]. This observation has been confirmed using both pharmacological inhibition with Bto-1 and chemical genetic approaches, establishing that the kinetochore dynein phenotype is specifically Plk1-dependent. Dynein recruitment to kinetochores is essential for chromosome alignment and mitotic checkpoint satisfaction, representing a mechanistically distinct Plk1 function from spindle pole integrity and cytokinesis [2].

Kinetochore Dynein recruitment Mitotic checkpoint

Bto-1 Optimal Research Applications Based on Quantitative Differentiation Evidence


Graded Plk1 Dose-Response Studies Requiring Moderate Potency

Researchers requiring Plk1 inhibition across a broad, titratable concentration range should select Bto-1. With an IC50 of 8.0 µM in cell-free assays, Bto-1 enables experimental resolution of graded phenotypic responses that may be masked by high-potency inhibitors such as BI 2536 (IC50 = 0.8 nM), which can produce near-complete target saturation at low concentrations [1]. The concordance between biochemical IC50 and cellular functional EC50 (~4–5 µM) simplifies experimental design and concentration selection [2].

Mitotic Spindle and Centrosome Biology Phenotypic Screening

Bto-1 is uniquely validated as a chemical probe for monopolar spindle induction at 50 µM in U2OS cells, a phenotype that directly phenocopies Plk1 RNAi knockdown [1]. This robust and reproducible phenotype, coupled with reduced γ-tubulin at centrosomes, makes Bto-1 an ideal tool for high-content screening assays focused on mitotic spindle assembly, centrosome maturation, and spindle pole integrity, where direct comparison to genetic loss-of-function data is essential [2].

Cytokinesis Contractile Ring Assembly Studies

Both Bto-1 and BI 2536 share a conserved mechanism in blocking Rho and Rho-GEF recruitment to the contractile ring without disrupting central spindle assembly [1]. For laboratories conducting cytokinesis research, Bto-1 offers a chemically distinct benzothiazolo-N-oxide scaffold that enables orthogonal validation of Plk1-dependent phenotypes originally observed with dihydropteridinone inhibitors, strengthening confidence that observed effects are target-specific rather than chemotype-specific artifacts.

Foundational Plk1 Literature Comparability and Replication Studies

Bto-1 was among the first characterized small-molecule Plk1 inhibitors, with its activity profile documented in foundational Nature Chemical Biology publications from 2006 [1]. Researchers replicating or building upon early Plk1 functional studies—particularly those involving monopolar spindle phenotypes, Cdc25C phosphorylation, or dynein recruitment to kinetochores—should use Bto-1 to maintain direct comparability with the original published datasets, as substitution with more potent clinical inhibitors introduces variables in potency, selectivity, and cellular pharmacology that may confound direct replication [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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